molecular formula C8H6BrNO4 B025705 4-(Bromomethyl)-2-nitrobenzoic acid CAS No. 100466-27-1

4-(Bromomethyl)-2-nitrobenzoic acid

Cat. No. B025705
M. Wt: 260.04 g/mol
InChI Key: WXFDVFNOBCZEQQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-nitrobenzoic acid is an organic compound that acts as an intermediate in the synthesis of eprosartan, an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .


Synthesis Analysis

The synthesis of 4-(Bromomethyl)-2-nitrobenzoic acid involves several steps. One method involves the use of 4-methylbenzoic acid and N-bromosuccinimide, which are added to a round-bottomed flask containing a spin bar or a boiling stone . Another method involves the reaction of sodium hydroxide with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde, which then undergoes a series of reactions to yield the target product .


Chemical Reactions Analysis

The chemical reactions involving 4-(Bromomethyl)-2-nitrobenzoic acid are diverse. For instance, it can be used to synthesize 4-vinylbenzoic acid . It can also be used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .

Scientific Research Applications

  • Synthesis of Trisubstituted 1,4-Benzodiazepine-2,3-diones : Polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid is used for synthesizing trisubstituted 1,4-benzodiazepine-2,3-diones in excellent yield and purity. This process involves a four-step sequence and has implications in pharmaceutical synthesis (Zhang, Lou, & Saneii, 2004).

  • Crystallization Process of Organic Acid–Base Multicomponent Systems : 4-nitrobenzoic acid polymorphs, related to 4-(Bromomethyl)-2-nitrobenzoic acid, are crucial in the crystallization of dimethylethanolammonium 4-nitrobenzoate from solution. This study reveals time-dependent changes in solid-state transformations, which are significant for understanding the crystallization process in multicomponent systems (Croitor et al., 2019).

  • Aromatic Nucleophilic Substitution with Rearrangement : A novel aromatic nucleophilic substitution with rearrangement reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines is demonstrated, leading to unexpected isomers. This provides potential applications in the synthesis of 4-amino-3-nitrobenzo[b]thiophenes (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Catalytic Oxidation with Molecular Oxygen : The presence of sodium bromide significantly increases the yield of 3-methyl-4-nitrobenzoic acid when added to the reaction mixture. This suggests a free radical mechanism and has implications in the synthesis of various organic compounds (Cai & Shui, 2005).

  • HPLC-UV Method for Determination : A high-precision, accurate, and robust HPLC-UV method for determining 4-bromomethyl-3-nitrobenzoic acid is demonstrated. The study also identifies a degradation product as 4-hydroxymethyl-3-nitrobenzoic acid, indicating its potential in quality control and analytical chemistry (de Freitas et al., 2014).

  • Synthesis of Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, is used to synthesize various heterocyclic scaffolds with potential for drug discovery. This indicates the use of such compounds in developing new therapeutic agents (Křupková, Funk, Soural, & Hlaváč, 2013).

  • Solid-Phase Synthesis of Dihydroquinazoline Derivatives : A novel method for solid-phase synthesis of dihydroquinazoline derivatives utilizes polymer-bound 4-bromomethyl-3-nitrobenzoate and amide as versatile precursors. This leads to diverse structures with excellent yield and purity, which is significant for pharmaceutical synthesis and material science (Zhang, Barker, Lou, & Saneii, 2001).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is recommended to wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-(bromomethyl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFDVFNOBCZEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620590
Record name 4-(Bromomethyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-nitrobenzoic acid

CAS RN

100466-27-1
Record name 4-(Bromomethyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Liu, MA Winnik, TC Jao, J Rösch - The Journal of Physical …, 1998 - ACS Publications
… Here, PIB−NH 2 was first reacted with 4-bromomethyl-2-nitrobenzoic acid 14 to form an ester containing the reactive bromomethyl group, which subsequently was reacted with …
Number of citations: 5 pubs.acs.org
S Stamm - 2006 - zora.uzh.ch
… Hence, 4-bromomethyl-2-nitrobenzoic acid was attached to aminomethyl polystyrene resin (47), and the first amino acid was reacted with the benzylic bromide of resin 48 (Scheme 10) […
Number of citations: 2 www.zora.uzh.ch

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